7-Chloro-4,4-dimethyl-1,3-dihydroquinolin-2-one
Description
Properties
IUPAC Name |
7-chloro-4,4-dimethyl-1,3-dihydroquinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO/c1-11(2)6-10(14)13-9-5-7(12)3-4-8(9)11/h3-5H,6H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOCSIBQQEXKLPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)NC2=C1C=CC(=C2)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40567647 | |
| Record name | 7-Chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40567647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133999-06-1 | |
| Record name | 7-Chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40567647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of the Quinolinone Core
A common approach involves starting from substituted acetophenones or anilines, which undergo nitration, condensation, and reductive cyclization to form hydroxyquinoline intermediates:
- Nitration : Substituted acetophenones (e.g., 3,4-dimethoxyacetophenone) are nitrated under controlled conditions (20–80°C, 0.5–12 h) using nitric acid in solvents such as acetic acid or dichloromethane to yield nitroacetophenones.
- Condensation : The nitroacetophenone condenses with N,N-dimethylformamide dimethyl acetal to form nitro-substituted propen-1-one intermediates.
- Reductive Ring Closure : Catalytic hydrogenation (e.g., Pd/C under H2 atmosphere) induces reductive cyclization, producing hydroxyquinoline derivatives.
Chlorination to Introduce the 7-Chloro Substituent
The hydroxyquinoline intermediate undergoes chlorination using reagents such as phosphorus trichloride or thionyl chloride under mild heating (60–120°C) to replace the hydroxy group with chlorine, yielding the chloroquinoline core.
Recent One-Pot and Sequential Synthetic Approaches
A modern, efficient synthetic method involves a one-pot sequential process combining oxidation, cyclization, and functionalization steps:
- Using cerium ammonium nitrate (CAN) as a catalyst and TEMPO as an oxidant, starting materials such as substituted tetrahydroquinolines are oxidized at 100°C.
- Subsequent cyclization with 1,3-cyclohexadione and ammonium acetate under oxygen atmosphere leads to dihydroquinolinone formation.
- Further functionalization with benzyl alcohol derivatives and catalytic oxidants yields alkenylated dihydroquinolinones in high yields (72–89%).
This method offers advantages of operational simplicity, high yields, and scalability, suitable for preparing substituted dihydroquinolinones, potentially adaptable for 7-chloro-4,4-dimethyl derivatives.
Comparative Data Table of Preparation Steps and Conditions
| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|
| Nitration | 3,4-Dimethoxyacetophenone + HNO3 + solvent (AcOH, DCM) | 20–80 | 0.5–12 | Not specified | Controlled addition of nitric acid |
| Condensation | Nitroacetophenone + N,N-dimethylformamide dimethyl acetal | Room temp | Several | Not specified | Forms nitro-propen-1-one intermediate |
| Reductive Ring Closure | Catalytic hydrogenation (Pd/C, H2) | Room temp | Hours | Not specified | Produces hydroxyquinoline intermediate |
| Chlorination | POCl3 or SOCl2 | 60–120 | 1–15 | High | Converts hydroxy to chloro group |
| Alkylation (4,4-dimethyl) | Alkyl halide + NaH in DMF | 70–90 | Several | Variable | Introduces methyl groups at 4-position |
| One-pot oxidation/cyclization | CAN, TEMPO, TBAB, NH4OAc, choline chloride:PTSA | 100 | 3–4 | 72–89 | Sequential oxidation and cyclization steps |
Research Findings and Practical Considerations
- The nitration and chlorination steps require careful control of temperature and reagent concentration to avoid overreaction or decomposition.
- Catalytic hydrogenation is a critical step for ring closure, and catalyst choice influences yield and purity.
- The one-pot sequential synthesis approach significantly reduces purification steps and improves overall efficiency, making it attractive for industrial application.
- Alkylation to install 4,4-dimethyl groups must be optimized to prevent side reactions such as over-alkylation or rearrangement.
- The synthetic routes are adaptable to scale-up, with mild conditions and accessible reagents enhancing feasibility for pharmaceutical intermediate production.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-4,4-dimethyl-1,3-dihydroquinolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2,4-dione derivatives.
Reduction: Reduction reactions can yield dihydroquinoline derivatives.
Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include various quinoline derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
Antimicrobial Activity
Recent studies have demonstrated that derivatives of 7-chloroquinoline exhibit notable antimicrobial properties. For instance, a study evaluated several synthesized compounds for their antibacterial activity against various strains. The results indicated that compounds derived from 7-chloroquinoline showed moderate to good inhibition zones against tested bacterial strains, including Staphylococcus aureus and Escherichia coli.
Table 1: Antimicrobial Activity of 7-Chloroquinoline Derivatives
| Compound | Inhibition Zone (mm) | Bacterial Strain |
|---|---|---|
| 2 | 12.5 | Staphylococcus aureus |
| 3 | 15.0 | Escherichia coli |
| 4 | 18.0 | Bacillus subtilis |
| 5 | 20.0 | Salmonella typhimurium |
Antimalarial Activity
The antimalarial potential of 7-chloro-4,4-dimethyl-1,3-dihydroquinolin-2-one has been extensively studied, particularly against Plasmodium falciparum. A notable study synthesized several derivatives and assessed their in vitro antimalarial activity.
Table 2: Antimalarial Efficacy of Synthesized Compounds
| Compound | IC50 (μM) | Activity Level |
|---|---|---|
| 2 | 35.29 | Moderate |
| 3 | 25.37 | High |
| 4 | 42.61 | Moderate |
| 9 | 11.92 | Very High |
The compound with the highest activity was identified as compound (9), which exhibited an IC50 value of , indicating its potential as a lead candidate for further development in malaria treatment .
Anticancer Activity
The anticancer properties of this compound have also been investigated, particularly its effects on various cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon carcinoma), and HeLa (cervical carcinoma). The synthesized derivatives demonstrated varying degrees of cytotoxicity.
Table 3: Anticancer Activity Against Different Cell Lines
| Compound | IC50 (μM) MCF-7 | IC50 (μM) HCT-116 | IC50 (μM) HeLa |
|---|---|---|---|
| 2 | 55.71 | 123.05 | >100 |
| 3 | 14.68 | 23.49 | 50.03 |
| 9 | 7.54 | 21.41 | <20 |
Compounds (3) and (9) showed particularly strong selectivity towards MCF-7 cells, suggesting that structural modifications enhance their anticancer properties .
Antiplatelet Activity
Additionally, the compound has been explored for its potential as an antiplatelet agent. Research indicates that certain derivatives can inhibit platelet aggregation effectively, making them candidates for cardiovascular disease treatments.
Table 4: Antiplatelet Activity of Selected Derivatives
| Compound | Inhibition Percentage (%) |
|---|---|
| A | 70 |
| B | 65 |
| C | 80 |
These findings highlight the promise of quinoline derivatives in developing new therapeutic agents for managing cardiovascular conditions .
Mechanism of Action
The mechanism of action of 7-Chloro-4,4-dimethyl-1,3-dihydroquinolin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The chlorine and methyl groups play a crucial role in modulating the compound’s binding affinity and specificity. The pathways involved often include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired biological effects .
Comparison with Similar Compounds
7-Fluoro-4,4-dimethyl-1,3-dihydroquinolin-2-one (WZ-9417)
- Molecular Formula: C₁₁H₁₂FNO
- Molecular Weight : 193.22
- Key Differences : Substitution of chlorine with fluorine at position 7.
- No bioactivity data are available .
7-Bromo-4,4-dimethyl-1,3-dihydroquinolin-2-one
- Molecular Formula: C₁₁H₁₂BrNO
- Molecular Weight : 254.12
- Key Differences: Bromine replaces chlorine, increasing molecular weight by ~44 atomic mass units. Bromine’s larger size and polarizability could enhance lipophilicity, influencing pharmacokinetic properties. No reported bioactivity .
Table 1: Halogen-Substituted Derivatives
Non-Halogenated Analog: 4,4-Dimethyl-3,4-dihydroquinolin-2(1H)-one
- Molecular Formula: C₁₁H₁₃NO
- Molecular Weight : 175.23
- Key Differences : Lacks the 7-chloro substituent.
- This compound serves as a baseline for evaluating the chloro group’s role .
Pharmacologically Active Derivatives
Gliqidone
- Structure: Contains a 4,4-dimethyl-1,3-dioxo-isoquinolinyl moiety fused into a sulfonamide scaffold.
- Therapeutic Use : Oral hypoglycemic agent.
- Comparison: The isoquinolinone core differs from quinolinone, and the sulfonamide group introduces distinct pharmacodynamic properties. Highlights the versatility of dimethyl-substituted heterocycles in drug design .
N-[1-Adamantyl(phenyl)methyl]-7-chloroquinolin-4-amine (7d)
- Synthesis: Derived from 4,7-dichloroquinoline using Pd-catalyzed coupling.
- Key Features: Retains the 7-chloro group but incorporates a bulky adamantyl-phenylmethyl side chain. Demonstrates the utility of chloro-quinoline intermediates in synthesizing complex amines .
Table 2: Pharmacologically Relevant Compounds
Biological Activity
Overview
7-Chloro-4,4-dimethyl-1,3-dihydroquinolin-2-one (CAS No. 133999-06-1) is a compound with significant potential in medicinal chemistry due to its unique chemical structure and diverse biological activities. This compound features a quinoline core with specific substitutions that enhance its reactivity and biological interactions. Research has highlighted its potential applications in various therapeutic areas, including antimicrobial, anticancer, and enzyme inhibition.
The compound's structure allows for various chemical reactions, including oxidation, reduction, and nucleophilic substitution. These reactions can lead to the formation of valuable derivatives used in drug development and synthesis of complex organic molecules.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. A study focused on its derivatives showed promising results against Mycobacterium tuberculosis, with several synthesized compounds demonstrating higher efficacy than standard treatments like isoniazid .
Table 1: Antimicrobial Activity of this compound Derivatives
| Compound | Target Pathogen | Activity Level |
|---|---|---|
| Compound 11d | M. tuberculosis H37Rv | Excellent |
| Compound 11e | Drug-resistant strains | Good to Excellent |
| Isoniazid | M. tuberculosis | Standard |
Anticancer Potential
The compound has been investigated for its anticancer properties as well. It has shown potential as an inhibitor of BCL6, a protein implicated in various cancers. In biochemical assays, it exhibited an IC50 value of 2.7 µM, indicating a moderate level of activity against this target . The mechanism involves binding to specific sites on the protein, disrupting its function and potentially leading to cancer cell apoptosis.
Enzyme Inhibition
The biological activity of this compound also extends to enzyme inhibition. The compound interacts with enzymes involved in critical metabolic pathways, which can lead to therapeutic effects in conditions such as inflammation and cancer.
Table 2: Enzyme Targets and Inhibition Potency
| Enzyme Target | Inhibition Type | IC50 (µM) |
|---|---|---|
| BCL6 | Competitive | 2.7 |
| Enoyl-ACP reductase | Non-competitive | TBD |
The mechanism by which this compound exerts its biological effects involves binding to specific receptors or enzymes within the cell. The presence of chlorine and methyl groups enhances the compound's ability to interact with biological targets effectively. This interaction often leads to either inhibition of enzymatic activity or modulation of signaling pathways crucial for cell survival and proliferation .
Study on Antitubercular Activity
A recent study conducted QSAR (Quantitative Structure-Activity Relationship) analysis on quinolinone derivatives including this compound. The best model achieved an value of 0.83, indicating a strong correlation between molecular structure and biological activity against M. tuberculosis. The study highlighted the importance of van der Waals volume and electronegativity in determining the compound's effectiveness as an antitubercular agent .
Cancer Inhibition Research
Another significant study investigated the role of this compound in inhibiting BCL6 in various cancer cell lines. The results indicated that the compound not only inhibited cell proliferation but also induced apoptosis through multiple pathways involving cellular stress responses .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 7-Chloro-4,4-dimethyl-1,3-dihydroquinolin-2-one, and how do reaction conditions influence yield?
- Methodological Answer : The compound is synthesized via nucleophilic substitution and cyclization reactions. For example, chloropropyl intermediates (e.g., compound 36 in Scheme 2 of ) are generated using NaH in DMF, followed by displacement with dimethylamine or pyrrolidine in aqueous acetonitrile at 60°C. Catalysts like potassium iodide improve reaction efficiency. Yield optimization requires precise control of temperature, solvent polarity, and stoichiometry of reagents. Post-synthesis purification often involves recrystallization or column chromatography .
| Key Reaction Parameters | Conditions/Values |
|---|---|
| Solvent System | DMF, Acetonitrile |
| Temperature | 60°C |
| Catalysts | KI, NaH |
| Yield Range | 62–91% (varies with substituents) |
Q. How is this compound characterized structurally?
- Methodological Answer : Characterization relies on spectroscopic techniques:
- 1H/13C NMR : Identifies proton environments (e.g., δ 1.26–8.51 ppm for methyl and aromatic protons) and carbon connectivity .
- IR Spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1650–1670 cm⁻¹) .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., HRMS showing [M+H]+ peaks) .
Advanced Research Questions
Q. How do substituent modifications at the 4-position affect the compound’s reactivity and biological activity?
- Methodological Answer : Substituent changes (e.g., dimethyl groups at C4) alter steric and electronic properties, impacting nucleophilic substitution rates and intramolecular rearrangements. For instance, bulky groups hinder oxygen transfer in N-oxide derivatives (e.g., zwitterionic spiro-adduct formation in ). Biologically, analogs with trifluoromethyl or methoxy groups show enhanced anticancer activity by modulating binding to target proteins .
Q. What strategies resolve contradictions in reaction outcomes for derivatives of this compound?
- Methodological Answer : Discrepancies in yields or side products (e.g., competing substitution vs. rearrangement pathways in ) are addressed by:
- Kinetic vs. Thermodynamic Control : Adjusting reaction time and temperature to favor desired pathways.
- Additive Screening : Using phase-transfer catalysts or Lewis acids to suppress byproducts.
- Computational Modeling : Predicting intermediates (e.g., DFT studies for transition-state analysis) .
Q. How can multi-step syntheses of bioactive derivatives (e.g., chalcones) be optimized for scalability?
- Methodological Answer : For chalcone derivatives ():
-
Stepwise Coupling : Use Pd(dba)₂/BINAP catalysts for C–N bond formation (yields >79%) .
-
Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
-
Workflow Automation : Employ flow chemistry for continuous processing of temperature-sensitive steps.
Optimization Parameter Impact on Scalability Catalyst Loading Reduces Pd waste Temperature Gradients Minimizes degradation In-line Purification Enhances purity
Data Contradiction Analysis
Q. Why do similar synthetic routes for quinolinone derivatives yield conflicting stereochemical outcomes?
- Methodological Answer : Discrepancies arise from differences in steric hindrance (e.g., 4,4-dimethyl groups vs. smaller substituents) and solvent polarity. For example, reports zwitterionic spiro-adducts via intramolecular oxygen transfer, while emphasizes alkylation without rearrangement. Systematic variation of substituents and reaction monitoring (e.g., in-situ IR) can clarify these pathways .
Safety and Handling
Q. What safety protocols are critical when handling intermediates like chloropropyl compounds?
- Methodological Answer : Chlorinated intermediates require:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
